molecular formula C20H19Cl2FN4O2 B11459171 3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11459171
M. Wt: 437.3 g/mol
InChI Key: BMSCKVPKDKRVPK-UHFFFAOYSA-N
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Description

3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperidine rings may play a crucial role in binding to these targets, leading to the modulation of biological pathways and therapeutic effects .

Properties

Molecular Formula

C20H19Cl2FN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

3-[[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H19Cl2FN4O2/c21-12-9-16(22)19(24-11-12)26-7-5-14(6-8-26)25-17-10-18(28)27(20(17)29)15-3-1-13(23)2-4-15/h1-4,9,11,14,17,25H,5-8,10H2

InChI Key

BMSCKVPKDKRVPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)Cl)Cl

Origin of Product

United States

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